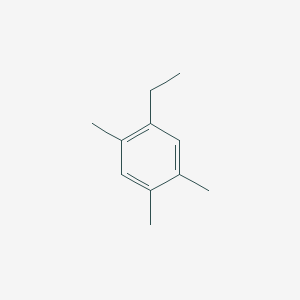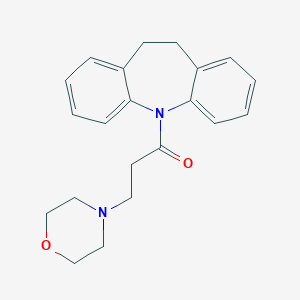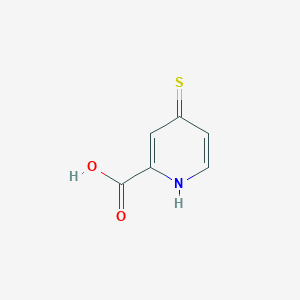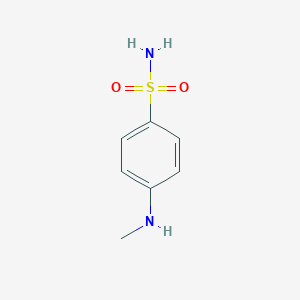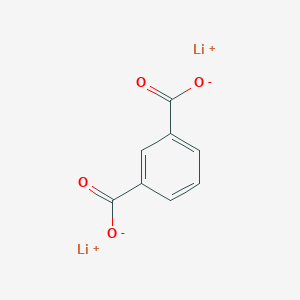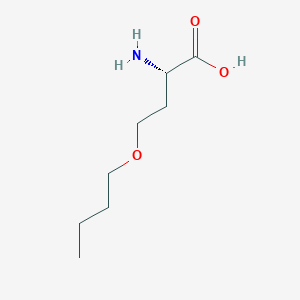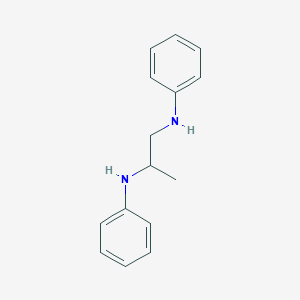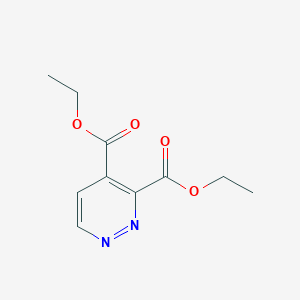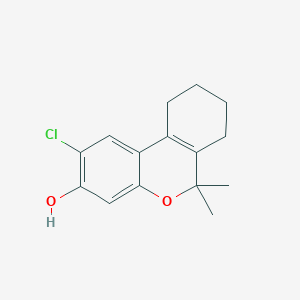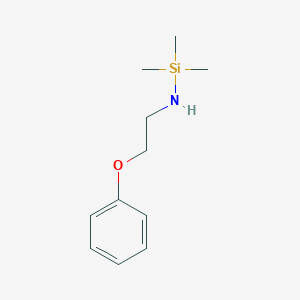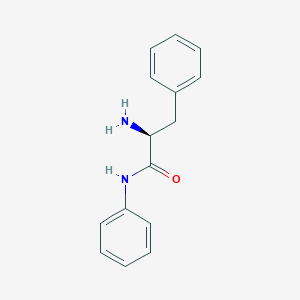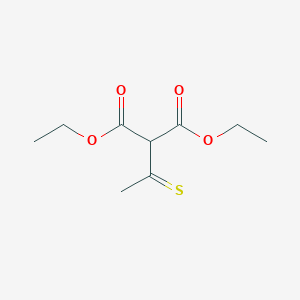
Diethyl 2-ethanethioylpropanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-ethanethioylpropanedioate, also known as DEEP, is a chemical compound that has gained significant attention in the scientific community in recent years due to its potential applications in various fields. DEEP is a thioester derivative of malonic acid, and its unique chemical structure makes it a valuable tool in organic synthesis and biochemical research.
作用機序
The mechanism of action of Diethyl 2-ethanethioylpropanedioate involves its ability to act as a thioester equivalent. Diethyl 2-ethanethioylpropanedioate can undergo reactions with various nucleophiles, resulting in the formation of a new carbon-carbon bond. In the case of acetylcholinesterase inhibition, Diethyl 2-ethanethioylpropanedioate acts as a substrate for the enzyme, leading to the formation of a covalent bond between Diethyl 2-ethanethioylpropanedioate and the enzyme. This covalent bond inhibits the activity of the enzyme, leading to an increase in acetylcholine levels.
生化学的および生理学的効果
Diethyl 2-ethanethioylpropanedioate has been shown to have a variety of biochemical and physiological effects. In addition to its acetylcholinesterase inhibition activity, Diethyl 2-ethanethioylpropanedioate has been shown to have antioxidant properties, which can be beneficial in the treatment of various diseases. Diethyl 2-ethanethioylpropanedioate has also been shown to have antitumor activity, making it a potential candidate for cancer treatment.
実験室実験の利点と制限
Diethyl 2-ethanethioylpropanedioate has several advantages for use in lab experiments. Its unique chemical structure allows it to act as a thioester equivalent, making it a valuable tool in organic synthesis. Additionally, its ability to inhibit the activity of acetylcholinesterase makes it a potential candidate for the treatment of Alzheimer's disease.
However, there are also limitations to the use of Diethyl 2-ethanethioylpropanedioate in lab experiments. Its synthesis can be challenging, and the compound can be difficult to purify. Additionally, its potential toxicity must be taken into consideration when using it in experiments.
将来の方向性
There are several future directions for research involving Diethyl 2-ethanethioylpropanedioate. One potential area of research is the development of new synthetic methods for Diethyl 2-ethanethioylpropanedioate, which could make its synthesis more efficient and cost-effective. Additionally, further studies are needed to fully understand the biochemical and physiological effects of Diethyl 2-ethanethioylpropanedioate, particularly in the context of its potential use in the treatment of Alzheimer's disease and cancer.
Conclusion:
Diethyl 2-ethanethioylpropanedioate is a valuable compound with potential applications in various fields, including organic synthesis and biochemical research. Its unique chemical structure and ability to act as a thioester equivalent make it a valuable tool in the synthesis of complex molecules. Additionally, its ability to inhibit the activity of acetylcholinesterase and its potential antioxidant and antitumor properties make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the potential applications of Diethyl 2-ethanethioylpropanedioate and to develop new synthetic methods for its production.
合成法
The synthesis of Diethyl 2-ethanethioylpropanedioate involves the reaction of ethyl 2-chloropropionate with sodium ethanethiolate, followed by the addition of diethyl malonate. This reaction results in the formation of Diethyl 2-ethanethioylpropanedioate, which can be purified through recrystallization.
科学的研究の応用
Diethyl 2-ethanethioylpropanedioate has been extensively studied for its potential applications in organic synthesis, particularly in the synthesis of complex molecules. Due to its ability to act as a thioester equivalent, Diethyl 2-ethanethioylpropanedioate can be used in a variety of reactions, including Michael additions, aldol reactions, and acylations.
In addition to its applications in organic synthesis, Diethyl 2-ethanethioylpropanedioate has also been studied for its potential use in biochemical research. Diethyl 2-ethanethioylpropanedioate has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have potential therapeutic applications in the treatment of Alzheimer's disease.
特性
CAS番号 |
18457-90-4 |
|---|---|
製品名 |
Diethyl 2-ethanethioylpropanedioate |
分子式 |
C9H14O4S |
分子量 |
218.27 g/mol |
IUPAC名 |
diethyl 2-ethanethioylpropanedioate |
InChI |
InChI=1S/C9H14O4S/c1-4-12-8(10)7(6(3)14)9(11)13-5-2/h7H,4-5H2,1-3H3 |
InChIキー |
CXSRMOTUOPIKNC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C(=S)C)C(=O)OCC |
正規SMILES |
CCOC(=O)C(C(=S)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



